molecular formula C13H9ClFNO2 B3232792 Methyl 5-(3-chloro-5-fluorophenyl)nicotinate CAS No. 1346692-16-7

Methyl 5-(3-chloro-5-fluorophenyl)nicotinate

Cat. No.: B3232792
CAS No.: 1346692-16-7
M. Wt: 265.67 g/mol
InChI Key: STYCGQSXMVYFGH-UHFFFAOYSA-N
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Description

Significance of Nicotinate (B505614) Scaffolds in Organic Synthesis

The nicotinate scaffold, characterized by a pyridine (B92270) ring substituted with a carboxylic acid ester at the 3-position, is a privileged structure in organic synthesis. Its utility stems from the electronic nature of the pyridine ring and the reactivity of the ester functionality. The nitrogen atom in the pyridine ring imparts a degree of electron deficiency, influencing the reactivity of the ring's carbon atoms and making them susceptible to various chemical transformations.

Nicotinate esters serve as versatile building blocks for the synthesis of more complex molecules. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in a wide range of reactions, including amide bond formation, reduction to an alcohol, or conversion to other functional groups. Furthermore, the pyridine ring itself can be functionalized through various reactions, such as electrophilic and nucleophilic aromatic substitution, allowing for the introduction of additional substituents and the construction of diverse molecular architectures. Methyl nicotinate, for instance, can be used as a precursor in the synthesis of 5-arylnicotinates and 1,4-dihydropyridine derivatives chemicalbook.com.

Role of Halogen Substitution in Pyridine Derivatives for Chemical Diversity

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto pyridine rings is a powerful strategy for modulating the physicochemical and biological properties of the resulting molecules. Halogenation can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

From a synthetic perspective, halogenated pyridines are invaluable intermediates. The carbon-halogen bond serves as a versatile handle for a variety of cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura coupling, Negishi coupling, and Heck reaction utilize halogenated pyridines as electrophilic partners to introduce aryl, vinyl, or alkyl groups. wikipedia.org For example, 3-chloropyridine is a known substrate for many of these coupling processes. wikipedia.org This ability to form new bonds with high precision has made halogenated pyridines essential for the construction of complex molecular frameworks in drug discovery and materials science.

Overview of Research Landscape for Methyl 5-(3-chloro-5-fluorophenyl)nicotinate

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the structural motifs present in this molecule suggest a significant potential for applications in various areas of chemical research, particularly in medicinal chemistry and materials science. The 5-aryl nicotinate framework is a common feature in molecules designed to interact with biological systems. The presence of both a chloro and a fluoro substituent on the phenyl ring offers a unique combination of steric and electronic properties that can be exploited to fine-tune a molecule's interaction with a target protein or receptor.

The research landscape for analogous compounds, such as other halogenated 5-phenylnicotinates, is rich with examples of their use as intermediates in the synthesis of agrochemicals and pharmaceuticals. The di-halogenated phenyl ring, coupled with the nicotinate core, provides a template that can be further elaborated to create libraries of compounds for high-throughput screening in drug discovery programs. The synthetic accessibility of such compounds, likely through transition metal-catalyzed cross-coupling reactions, makes them attractive targets for exploratory synthesis.

Physicochemical Properties of Related Compounds

Due to the limited availability of specific experimental data for this compound, the following tables provide the physicochemical properties of its parent scaffold, methyl nicotinate, and the constituent halogenated pyridine building blocks, 3-chloropyridine and 3-fluoropyridine, to offer a comparative context.

Table 1: Physicochemical Properties of Methyl Nicotinate

PropertyValue
Molecular Formula C₇H₇NO₂ nih.gov
Molar Mass 137.14 g/mol nih.gov
Appearance White crystalline solid nih.gov
Melting Point 42-44 °C chemicalbook.com
Boiling Point 204 °C chemicalbook.com
Water Solubility Negligible
LogP 0.68 at 25°C

Table 2: Physicochemical Properties of 3-Chloropyridine

PropertyValue
Molecular Formula C₅H₄ClN nih.govchemsrc.com
Molar Mass 113.54 g/mol nih.gov
Appearance Clear, colorless to light yellow liquid nih.gov
Boiling Point 148 °C wikipedia.orgchemicalbook.com
Density 1.194 g/mL at 25 °C chemicalbook.com
Water Solubility Slightly soluble nih.gov
LogP 1.33 nih.gov

Table 3: Physicochemical Properties of 3-Fluoropyridine

PropertyValue
Molecular Formula C₅H₄FN chemicalbook.comstonechem.com.cnsigmaaldrich.comnih.gov
Molar Mass 97.09 g/mol chemicalbook.comsigmaaldrich.comnih.gov
Appearance Clear yellow liquid chemicalbook.com
Boiling Point 107-108 °C stonechem.com.cnsigmaaldrich.comchemicalbook.com
Density 1.13 g/mL at 25 °C sigmaaldrich.com
Water Solubility Soluble chemicalbook.com
Refractive Index n20/D 1.472 sigmaaldrich.comchemicalbook.com

Potential Synthetic Approaches

The synthesis of this compound would likely involve a transition metal-catalyzed cross-coupling reaction. A plausible and widely used method for the formation of the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura coupling reaction . harvard.edu This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

In a potential synthetic route, methyl 5-bromonicotinate could be reacted with (3-chloro-5-fluorophenyl)boronic acid. The reaction would be catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), and would require a base, like sodium carbonate or potassium phosphate, to facilitate the transmetalation step.

Alternatively, the Negishi coupling could be employed. wikipedia.orgorganic-chemistry.org This would involve the reaction of an organozinc reagent with an organic halide. For instance, methyl 5-bromonicotinate could be coupled with a (3-chloro-5-fluorophenyl)zinc halide, again in the presence of a palladium or nickel catalyst.

The choice of reaction conditions, including the catalyst, ligand, base, and solvent, would be crucial for optimizing the yield and purity of the final product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(3-chloro-5-fluorophenyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO2/c1-18-13(17)10-2-9(6-16-7-10)8-3-11(14)5-12(15)4-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYCGQSXMVYFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745279
Record name Methyl 5-(3-chloro-5-fluorophenyl)pyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346692-16-7
Record name Methyl 5-(3-chloro-5-fluorophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to Methyl 5 3 Chloro 5 Fluorophenyl Nicotinate

Precursor Chemistry and Starting Materials

The synthesis of Methyl 5-(3-chloro-5-fluorophenyl)nicotinate relies on the availability of key starting materials that provide the core components of the final structure. The primary precursors are a substituted phenylboronic acid and a functionalized methyl nicotinate (B505614) derivative.

3-Chloro-5-fluorophenylboronic acid serves as a crucial building block, providing the dichlorofluorophenyl moiety. Its synthesis can be achieved through a Grignard reaction. This involves the reaction of 1-bromo-3-chloro-5-fluorobenzene (B1273174) with magnesium shavings in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent. This intermediate is then reacted with trimethyl borate (B1201080) at low temperatures, followed by acidic workup to yield the desired boronic acid. chemicalbook.com

Methyl 5-bromonicotinate is the other key precursor, providing the methyl nicotinate backbone. This compound can be prepared from 5-bromonicotinic acid through esterification. chemicalbook.com One common method involves refluxing 5-bromonicotinic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. echemi.com Another approach is the use of diazomethane (B1218177) in diethyl ether to convert the carboxylic acid to its methyl ester. chemicalbook.com

PrecursorSynthetic MethodKey Reagents
3-Chloro-5-fluorophenylboronic acidGrignard reaction followed by boronation1-bromo-3-chloro-5-fluorobenzene, Magnesium, Trimethyl borate
Methyl 5-bromonicotinateEsterification5-bromonicotinic acid, Methanol, Sulfuric acid or Diazomethane

Optimized Reaction Pathways and Mechanisms

The assembly of this compound can be achieved through several optimized reaction pathways, each with its own set of mechanisms and strategic considerations.

Esterification Reactions

Esterification is a fundamental step in the synthesis of the target molecule, typically involving the conversion of a nicotinic acid derivative to its corresponding methyl ester. A common and straightforward method is the Fischer esterification of 5-(3-chloro-5-fluorophenyl)nicotinic acid. This reaction is typically carried out by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid. researchgate.netchemicalbook.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed. researchgate.net

Alternatively, solid acid catalysts like MoO3/SiO2 can be employed as a bifunctional catalyst to promote the esterification, offering a potentially more environmentally friendly approach. orientjchem.org

ReactionSubstrateReagentsProduct
Fischer Esterification5-(3-chloro-5-fluorophenyl)nicotinic acidMethanol, Sulfuric acidThis compound

Halogenation and Fluorination Strategies

The introduction of halogen atoms, specifically chlorine and fluorine, onto the aromatic rings is a critical aspect of the synthesis. While direct halogenation of the final nicotinate product can be challenging due to issues with regioselectivity, these functional groups are often introduced at the precursor stage.

For the pyridine (B92270) ring, selective fluorination can be achieved using reagents like Selectfluor in an aqueous solution, particularly on activated pyridine systems such as 2-aminopyridines or 2-hydroxypyridines. acs.orgnih.gov The regioselectivity of this reaction is highly dependent on the existing substituents on the pyridine ring. acs.org Another strategy for 3-selective fluorination of pyridines involves the use of ring-opened Zincke imine intermediates that react with electrophilic fluorinating agents before ring closure. acs.org

Direct fluorination of pyridine N-oxides has also been demonstrated as a method to introduce fluorine at the meta position. rsc.org

Cross-Coupling Methodologies for Aryl-Nicotinate Linkages

The formation of the carbon-carbon bond between the phenyl and pyridine rings is a pivotal step in the synthesis of this compound. The Suzuki-Miyaura cross-coupling reaction is a widely employed and efficient method for this transformation. libretexts.org

This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an organoborane compound. libretexts.org In the context of synthesizing the target molecule, this would involve the reaction of methyl 5-bromonicotinate with 3-chloro-5-fluorophenylboronic acid. The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination of the final product to regenerate the palladium(0) catalyst. libretexts.org

The choice of palladium catalyst, ligands, and base is crucial for the efficiency and success of the coupling reaction. organic-chemistry.org

ReactionSubstratesCatalyst SystemProduct
Suzuki-Miyaura CouplingMethyl 5-bromonicotinate, 3-Chloro-5-fluorophenylboronic acidPalladium catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3)This compound

Cyclocondensation and Annulation Reactions for Nicotinate Ring Formation

An alternative approach to constructing the substituted nicotinate ring is through cyclocondensation or annulation reactions. The Bohlmann-Rahtz pyridine synthesis is a notable method for generating substituted pyridines. wikipedia.orgorganic-chemistry.org This two-step process begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a heat-induced E/Z isomerization followed by cyclodehydration to yield a 2,3,6-trisubstituted pyridine. wikipedia.orgorganic-chemistry.org While this method is versatile, it can require high temperatures for the cyclodehydration step. organic-chemistry.org Modifications to this reaction, such as the use of acid catalysts, can help to lower the required reaction temperature. jk-sci.com

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) presents another potential pathway for the synthesis of this compound, particularly for the introduction of substituents onto the pyridine ring. Pyridines with leaving groups at the 2- and 4-positions are susceptible to nucleophilic attack. wikipedia.org The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group is then expelled to restore the aromaticity of the ring. youtube.com

For instance, a precursor like methyl 5-amino-2-chloronicotinate could potentially undergo a Sandmeyer-type reaction to introduce the chloro group, followed by other transformations. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. chemistrysteps.com

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like substituted nicotinates in a single step, aligning with the principles of atom and step economy. While a specific MCR for the direct synthesis of this compound is not extensively documented, existing methodologies for substituted pyridines provide a framework for potential synthetic routes.

One plausible approach involves a variation of the Hantzsch pyridine synthesis or similar [4+2] cycloaddition reactions. nih.gov A potential multi-component strategy could involve the condensation of an enamine, an active methylene (B1212753) compound, and a derivative of 3-chloro-5-fluorobenzaldehyde.

A copper-catalyzed five-component domino reaction for the synthesis of nicotinimidamides has been reported, showcasing the potential of MCRs in constructing highly substituted pyridine rings. This reaction proceeds through the formation of a reactive N-sulfonyl acetylketenimine intermediate. rsc.org Although this yields a nicotinimidamide, subsequent hydrolysis and esterification could potentially lead to the desired nicotinate ester. This highlights the adaptability of MCRs for generating diverse pyridine-based scaffolds.

Furthermore, research into the multi-component synthesis of novel unsymmetrical 6-aryl substituted 5-nitropyridines demonstrates the feasibility of constructing complex pyridine systems in a one-pot fashion. researchgate.net Such an approach could theoretically be adapted by using appropriate precursors to introduce the desired substituents at the 3 and 5 positions of the pyridine ring.

Catalytic Systems in Synthesis of Halogenated Nicotinates

The introduction of the 3-chloro-5-fluorophenyl moiety at the 5-position of the methyl nicotinate backbone is most effectively achieved through cross-coupling reactions, where various catalytic systems play a crucial role.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the most prominent methods for the synthesis of 5-arylnicotinates. lookchem.comacs.org This reaction typically involves the coupling of a 5-halonicotinate, such as methyl 5-bromonicotinate, with an arylboronic acid. For the synthesis of the target compound, this would involve the reaction of methyl 5-bromonicotinate with 3-chloro-5-fluorophenylboronic acid.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. mdpi.com

The choice of palladium precursor, ligands, and reaction conditions is critical for achieving high yields, especially when dealing with electron-deficient pyridine rings and sterically hindered substrates. Precatalysts that form the active catalytic species under mild conditions can be advantageous for coupling with unstable boronic acids. mit.edu

Table 1: Examples of Palladium Catalysts in Suzuki-Miyaura Reactions

Palladium Source Ligand Typical Substrates Reference
Pd(PPh₃)₄ Triphenylphosphine Aryl bromides, Arylboronic acids lookchem.com
Pd(OAc)₂ Tri-o-tolylphosphine Aryl bromides, Arylboronic acids lookchem.com
Pd₂(dba)₃ tBu₃P Aryl chlorides, Arylboronic acids acs.org

While palladium catalysis is prevalent, other transition metals such as nickel and copper also offer effective catalytic systems for cross-coupling reactions.

Nickel-Catalyzed Couplings: Nickel catalysts are a more economical alternative to palladium and have shown high efficacy in Suzuki-Miyaura couplings of aryl halides and phenol-derived substrates. nih.govacs.org Commercially available and air-stable precatalysts like NiCl₂(PCy₃)₂ can be employed. acs.org These systems have been successfully used for the synthesis of biaryl and bis(heterocyclic) compounds. nih.govacs.org The mechanism is believed to be similar to that of palladium, involving Ni(0)/Ni(II) catalytic cycles.

Copper-Catalyzed Couplings: Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide another avenue for C-C bond formation. While traditionally requiring harsh conditions, modern copper-catalyzed systems can effectively couple arylboronic acids with various substrates, including N-arylation of nucleobases. researchgate.net Copper catalysis can also be employed for the synthesis of aryl thiocyanates from arylboronic acids, demonstrating its versatility in forming various bond types. organic-chemistry.org

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction and functionalization of heterocyclic rings. While direct organocatalytic arylation at the 5-position of a nicotinate is not a standard procedure, organocatalysts can be employed in the de novo synthesis of the substituted pyridine ring.

For instance, organocatalytic protocols have been developed for the assembly of substituted diarylpyridines. researchgate.net These methods often involve cascade reactions initiated by the catalyst. Additionally, photochemical organocatalytic functionalization of pyridines has been demonstrated. This approach utilizes a dithiophosphoric acid catalyst that, upon photoexcitation, can facilitate the coupling of radicals with the pyridine ring. acs.orgnih.gov While this has been shown for C-4 functionalization, modifications to the substrate and catalyst could potentially direct functionalization to other positions.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Key parameters to consider for optimization include:

Catalyst and Ligand: The choice of palladium source and phosphine (B1218219) ligand significantly impacts reaction efficiency. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands often improve the rate of oxidative addition and reductive elimination. nih.gov

Base: The base plays a critical role in the transmetalation step. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The strength and solubility of the base can influence the reaction rate and yield.

Solvent: The solvent system affects the solubility of reactants and the stability of the catalyst. A mixture of an organic solvent (e.g., dioxane, toluene (B28343), DMF) and water is commonly used for Suzuki-Miyaura reactions.

Temperature and Reaction Time: These parameters are often interdependent. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or side reactions. Optimization is necessary to find the balance for maximum conversion in a reasonable timeframe. mdpi.com

Table 2: Illustrative Optimization of a Suzuki-Miyaura Coupling

Parameter Variation 1 Variation 2 Variation 3 Optimal Condition
Catalyst Pd(PPh₃)₄ PdCl₂(dppf) Pd(OAc)₂/SPhos Pd(OAc)₂/SPhos
Base Na₂CO₃ K₃PO₄ Cs₂CO₃ K₃PO₄
Solvent Toluene/H₂O Dioxane/H₂O DMF/H₂O Dioxane/H₂O

| Temperature | 80 °C | 100 °C | 120 °C | 100 °C |

Green Chemistry Principles in Synthetic Protocols

Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. wordpress.comprimescholars.comacs.orgrsc.org Cross-coupling reactions like the Suzuki-Miyaura coupling generally have good atom economy, as the main byproducts are inorganic salts. Multi-component reactions are inherently atom-economical. jocpr.com

Use of Greener Solvents: Traditional solvents used in cross-coupling reactions, such as dioxane and DMF, have environmental and health concerns. Research has focused on identifying greener alternatives. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and tert-amyl alcohol have been shown to be effective for nickel-catalyzed Suzuki-Miyaura couplings. nih.govnih.gov Propylene carbonate, synthesized from carbon dioxide, is another promising green solvent for Suzuki reactions. researchgate.net Aqueous media are also being explored. researchgate.netinovatus.es

Catalyst Efficiency and Recyclability: The use of highly efficient catalysts at low loadings reduces the amount of metal waste. The development of heterogeneous catalysts, where the catalyst is supported on a solid material, can facilitate its recovery and reuse, further enhancing the sustainability of the process. mdpi.com

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and for shorter durations can significantly reduce energy consumption. Microwave-assisted synthesis is one technique that can often accelerate reactions and improve yields.

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Solvent Selection and Alternative Media

Traditionally, solvents such as toluene, 1,4-dioxane (B91453), and N,N-dimethylformamide (DMF), often in aqueous mixtures with a base, have been widely employed for Suzuki-Miyaura couplings. For instance, in the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines, a related class of biaryl heterocycles, a comparative study of dry toluene, acetonitrile (B52724), and 1,4-dioxane was conducted, with 1,4-dioxane providing the best yield. mdpi.com The addition of water is often necessary to facilitate the transmetalation step by promoting the formation of the boronate anion. researchgate.net

In recent years, there has been a significant shift towards the use of more environmentally benign or "green" solvents. Studies on nickel-catalyzed Suzuki-Miyaura couplings have demonstrated the efficacy of solvents like 2-methyltetrahydrofuran (2-Me-THF) and t-amyl alcohol. nih.gov These solvents are considered greener alternatives to traditional aromatic and ethereal solvents. In a study involving the coupling of a naphthyl sulfamate (B1201201) with phenylboronic acid, a wide array of solvents were tested, with toluene, acetone, ethyl acetate, isopropyl acetate, t-amyl alcohol, and ethereal solvents like 2-Me-THF all providing the product in quantitative yields. nih.gov This suggests a broad solvent scope for such reactions, allowing for the selection of more sustainable options without compromising efficiency.

The polarity of the solvent can also play a crucial role. While a broad range of solvents can be effective, the optimization for a specific set of reactants is often necessary. For the synthesis of this compound, the reactants would be Methyl 5-bromo- or 5-chloronicotinate (B8429512) and (3-chloro-5-fluorophenyl)boronic acid. The solubility of these specific starting materials and the palladium catalyst system would be key determinants in selecting the optimal solvent.

The following table summarizes various solvents that have been successfully employed in Suzuki-Miyaura coupling reactions for the synthesis of related heterocyclic compounds.

Table 1: Comparison of Solvents in Suzuki-Miyaura Coupling Reactions

Solvent System Reactants Catalyst System Observations
Toluene Naphthyl sulfamate and Phenylboronic acid NiCl₂(PCy₃)₂ Quantitative yield. nih.gov
Acetone Naphthyl sulfamate and Phenylboronic acid NiCl₂(PCy₃)₂ Quantitative yield. nih.gov
Ethyl Acetate Naphthyl sulfamate and Phenylboronic acid NiCl₂(PCy₃)₂ Quantitative yield. nih.gov
t-Amyl Alcohol Naphthyl sulfamate and Phenylboronic acid NiCl₂(PCy₃)₂ Excellent solvent for the cross-coupling. nih.gov
2-Me-THF Naphthyl sulfamate and Phenylboronic acid NiCl₂(PCy₃)₂ Quantitative yield, considered a "green" solvent. nih.gov
1,4-Dioxane/H₂O 5-(4-bromophenyl)-4,6-dichloropyrimidine and Arylboronic acids Pd(PPh₃)₄ Provided the highest yield (60%) compared to toluene and acetonitrile. mdpi.com
Aqueous Media 3-bromopyridine and Potassium phenyltrifluoroborate Pd(OAc)₂ Effective for the synthesis of heterobiaryls. researchgate.net

Energy Efficient Synthetic Routes (e.g., Microwave Irradiation)

Conventional heating methods for Suzuki-Miyaura couplings can often require long reaction times. Microwave irradiation has emerged as a highly effective and energy-efficient alternative for promoting these reactions. The primary advantages of microwave-assisted synthesis include significantly reduced reaction times, often from hours to minutes, and frequently improved product yields. researchgate.net

Microwave heating is known to accelerate the reaction rate by directly and efficiently heating the reaction mixture, leading to a rapid rise in temperature. This can be particularly beneficial for Suzuki-Miyaura couplings, which can sometimes be sluggish under conventional heating. For instance, in the Suzuki cross-coupling of p-bromoacetophenone with phenylboronic acid, microwave irradiation in water as a solvent demonstrated high efficiency. mdpi.com

The application of microwave irradiation has been successfully demonstrated for the synthesis of various heterocyclic compounds. In the synthesis of 2-acetyl-5-arylthiophenes, microwave irradiation was used in conjunction with water as a solvent, highlighting a green and efficient approach. organic-chemistry.org The optimization of microwave-assisted Suzuki couplings often involves adjusting parameters such as power, temperature, and reaction time to achieve the best results. A study on the synthesis of 5-arylthiazoles also employed microwave irradiation to facilitate the Suzuki cross-coupling. google.com

For the synthesis of this compound, a microwave-assisted Suzuki-Miyaura coupling would likely involve reacting Methyl 5-bromonicotinate with (3-chloro-5-fluorophenyl)boronic acid in a suitable solvent, in the presence of a palladium catalyst and a base. The use of microwave heating could be expected to significantly shorten the reaction time and potentially increase the yield of the desired product.

The following table provides examples of microwave-assisted Suzuki-Miyaura coupling reactions for the synthesis of related compounds, illustrating the typical conditions and outcomes.

Table 2: Examples of Microwave-Assisted Suzuki-Miyaura Coupling Reactions

Reactants Catalyst System Solvent Microwave Conditions Outcome
p-Bromoacetophenone and Phenylboronic acid Pyridine-based Pd(II)-complex Water Not specified Efficient coupling. mdpi.com
Aryl perfluorooctylsulfonates and Arylboronic acids Not specified Not specified General microwave conditions Fast reaction with easy fluorous separation. researchgate.net
2-Acetyl-5-bromothiophene and Arylboronic acids Benzothiazole-based Pd(II)-precatalyst Water or DMF Not specified Efficient synthesis of 2-acetyl-5-arylthiophenes. organic-chemistry.org
3-Chloropyridine and 2-Benzofuranboronic acid pinacol (B44631) ester P1-L5 (Pd precatalyst with PCy₃ ligand) THF/H₂O (5:1) 110 °C, 10 min 35% yield. nih.gov

Advanced Spectroscopic and Structural Characterization of Methyl 5 3 Chloro 5 Fluorophenyl Nicotinate

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for identifying functional groups and probing the vibrational modes of a molecule. A thorough analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of specific vibrational frequencies to corresponding molecular motions.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum for Methyl 5-(3-chloro-5-fluorophenyl)nicotinate would be expected to show characteristic absorption bands corresponding to its constituent functional groups. These would include vibrations of the pyridine (B92270) and phenyl rings, the ester group (C=O and C-O stretching), and the carbon-halogen (C-Cl and C-F) bonds. However, without experimental data, a precise data table of these vibrational frequencies cannot be constructed.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementary to FT-IR, an FT-Raman spectrum would highlight the less polar bonds and provide further information on the skeletal vibrations of the aromatic rings. The combination of both techniques is crucial for a complete vibrational analysis. Specific Raman shifts for this compound are not documented in the available literature.

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a computational method used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. This analysis is essential for accurate and unambiguous vibrational assignments, especially in complex molecules where vibrational coupling is common. A PED analysis for this compound would require a dedicated computational study, which has not been published.

Detailed Vibrational Assignments

A detailed assignment of vibrational modes connects the experimental peaks from FT-IR and FT-Raman spectra to specific molecular motions as informed by PED analysis. This allows for a deep understanding of the molecule's dynamics. The absence of both experimental spectra and computational analysis for this compound prevents the creation of a detailed vibrational assignment table.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Insights

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the connectivity of atoms and the electronic environment of nuclei within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would provide information on the chemical shifts, integration, and coupling constants of the hydrogen atoms in the molecule. This data would reveal details about the electronic structure and the relative positions of the protons on the pyridine and phenyl rings, as well as the methyl group of the ester. Without experimental or predicted ¹H NMR data, a table of chemical shifts and coupling constants cannot be compiled.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy is an essential tool for determining the carbon framework of a molecule. For this compound, a total of 13 distinct signals are expected in the ¹³C NMR spectrum, corresponding to each unique carbon atom in the molecule.

The chemical shifts (δ) are influenced by the electronic environment of each carbon. The carbons of the aromatic rings are expected to resonate in the typical downfield region of approximately 120-150 ppm. libretexts.org The presence of electronegative substituents (chlorine, fluorine, and the nitrogen atom in the pyridine ring) and the ester group significantly affects the chemical shifts.

Phenyl Ring Carbons : The carbon atom bonded to the fluorine (C-5') is expected to show a large C-F coupling constant. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine. The carbon bonded to chlorine (C-3') will also be shifted downfield. The substitution pattern on the phenyl ring breaks its symmetry, leading to six unique signals.

Pyridine Ring Carbons : The carbons of the pyridine ring will also resonate in the aromatic region. The carbon attached to the ester group (C-3) and the carbon attached to the phenyl ring (C-5) are expected to be significantly deshielded. The carbons adjacent to the nitrogen atom (C-2 and C-6) will also appear at a lower field.

Ester Group Carbons : The carbonyl carbon (-C=O) of the methyl ester group is expected to have the most downfield chemical shift, typically in the range of 165-180 ppm, due to being doubly bonded to an oxygen atom. wisc.edu The methyl carbon (-OCH₃) will appear significantly upfield, usually around 50-60 ppm.

The predicted chemical shifts, based on established substituent effects for aromatic systems, provide a theoretical fingerprint of the molecule. nih.govresearchgate.net

Carbon Atom AssignmentPredicted ¹³C Chemical Shift Range (ppm)Key Influences
-C=O (Ester)165 - 175Carbonyl environment
Aromatic C-Cl133 - 138Electronegative Cl attachment
Aromatic C-F160 - 165 (with large ¹JCF coupling)Electronegative F attachment
Other Aromatic Carbons120 - 155Ring currents, substituent effects
-OCH₃ (Methyl)50 - 55Shielded sp³ carbon attached to oxygen

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogen Environments

Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Given that ¹⁹F has 100% natural abundance and a nuclear spin of ½, it provides sharp signals over a wide chemical shift range, making it an excellent probe for its local environment. alfa-chemistry.com

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal is highly sensitive to the electronic effects of the other substituents on the ring. alfa-chemistry.com For fluoroaromatic compounds, chemical shifts typically appear in a range of -100 to -170 ppm relative to a CFCl₃ standard. researchgate.net The presence of the meta-chloro substituent and the para-nicotinate ring system will influence the precise chemical shift. Furthermore, this fluorine signal will exhibit coupling to nearby protons (¹H nuclei) on the aromatic ring, which can provide additional structural information. This coupling can be removed by proton decoupling if desired.

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY (¹H-¹H Correlation) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the adjacent protons on the pyridine ring and on the 3-chloro-5-fluorophenyl ring, confirming their relative positions.

HSQC (¹H-¹³C Correlation) : This experiment maps protons directly to the carbons they are attached to. It would be used to definitively link the proton signals of the methyl group and the aromatic rings to their corresponding carbon signals in the ¹³C NMR spectrum. For example, the proton signal around 3.9 ppm would show a cross-peak with the carbon signal around 52 ppm, confirming the -OCH₃ group. Similarly, each aromatic proton would be correlated to its specific aromatic carbon. This technique is invaluable for resolving ambiguities in the assignment of the crowded aromatic regions of the 1D spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the two aromatic systems (the pyridine and phenyl rings) and the carbonyl group of the ester. researchgate.net

Typically, substituted phenyl and pyridine systems exhibit strong absorption bands in the UV region, generally between 200 and 300 nm. nist.govspectrabase.com The conjugation between the two rings and the presence of the carbonyl group could lead to multiple overlapping bands. The spectrum of the parent compound, 2-phenylpyridine, for instance, shows a maximum absorption (λmax) around 250 nm. nist.gov

Solvatochromism , the change in the position of absorption bands with a change in solvent polarity, is also expected. The molecule possesses a permanent dipole moment due to the electronegative atoms (N, O, Cl, F). In polar solvents, the excited state may be stabilized differently than the ground state, leading to a shift in the absorption maximum. A shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) upon increasing solvent polarity can provide insight into the nature of the electronic transition.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₃H₈ClFNO₂), the exact molecular weight is 263.0204 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 263. The presence of chlorine would also produce a characteristic M+2 peak at m/z 265 with an intensity of about one-third that of the M⁺ peak, corresponding to the ³⁷Cl isotope.

The fragmentation pattern provides a structural fingerprint. chemguide.co.uk Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. libretexts.org For this molecule, key fragmentation ions are predicted as follows:

m/z ValueProposed Fragment IonNeutral Loss
263/265[C₁₃H₈ClFNO₂]⁺Molecular Ion (M⁺)
232/234[M - OCH₃]⁺Loss of methoxy (B1213986) radical (∙OCH₃)
204/206[M - COOCH₃]⁺Loss of carbomethoxy radical (∙COOCH₃)
176[C₁₂H₇FN]⁺Loss of ∙COOCH₃ and Cl∙
124[C₅H₄NCO]⁺Fragment from cleavage of the phenyl-pyridine bond

Analysis of these fragments helps to confirm the connectivity of the ester, pyridine, and halogenated phenyl moieties. kfnl.gov.saresearchgate.net

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation.

A single-crystal X-ray diffraction analysis of this compound would yield a detailed structural model. Key parameters that would be determined include:

Crystal System and Space Group : Defines the symmetry and packing of the molecules in the crystal lattice.

Unit Cell Dimensions : Provides the dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal.

Torsion Angle : The dihedral angle between the planes of the pyridine ring and the 3-chloro-5-fluorophenyl ring is a critical conformational feature. Steric hindrance between the rings may cause them to be twisted relative to each other rather than coplanar. nih.gov

Intermolecular Interactions : The analysis would reveal how the molecules pack together in the crystal. This packing is governed by non-covalent interactions such as π-π stacking between the aromatic rings, dipole-dipole interactions, and potentially weak C-H···O or C-H···F hydrogen bonds. mdpi.com These interactions are crucial for understanding the solid-state properties of the material.

The data obtained from X-ray crystallography provides unambiguous proof of the molecular structure and offers insights into the forces that govern its solid-state assembly. nih.gov

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The molecular structure of this compound presents several sites capable of engaging in hydrogen bonding and other non-covalent interactions, which are crucial in dictating its crystal structure and interactions in a biological context.

The primary hydrogen bond acceptor is the nitrogen atom of the pyridine ring. Its lone pair of electrons can interact with hydrogen bond donors. However, the basicity of this nitrogen, and thus its hydrogen bonding strength, can be influenced by the electronic effects of the substituents on both the pyridine and phenyl rings. In related pyridine derivatives, the heteronitrogen is a known site for hydrogen bonding with molecules like water. researchgate.net

Halogen bonding is another significant non-covalent interaction to consider, given the presence of chlorine and fluorine atoms. The chlorine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with Lewis bases. Fluorine is generally a poor halogen bond donor but can participate in other electrostatic interactions. These halogen bonds can play a directional role in the assembly of molecules in the crystal lattice. rsc.org Furthermore, π-π stacking interactions between the aromatic pyridine and phenyl rings of adjacent molecules are expected, contributing to the supramolecular assembly.

Crystal Packing and Supramolecular Assembly

In many aromatic compounds containing halogens, the crystal packing is influenced by C-H···F and C-H···Cl interactions, as well as halogen···halogen contacts. The arene-perfluoroarene interaction, a specific type of π-stacking, is a strong organizing force in the crystallization of fluorinated aromatic compounds and could be a factor in the supramolecular assembly of this compound. researchgate.net The directional nature of halogen bonds, particularly with the chlorine atom, can lead to the formation of well-defined structural motifs like chains or sheets. rsc.org

The final crystal structure will likely be a dense packing arrangement that maximizes favorable intermolecular interactions while minimizing repulsive forces. The assembly will be a delicate balance between the attractive forces of hydrogen and halogen bonds and the dispersive forces of π-π stacking.

Dihedral Angle Analysis

A key structural parameter of this compound is the dihedral angle between the pyridine and the 3-chloro-5-fluorophenyl rings. This angle is defined by the torsion around the C-C single bond connecting the two rings. For biphenyl (B1667301) and related biaryl systems, this angle is typically non-zero due to the steric hindrance between the ortho-hydrogens on the adjacent rings. westmont.edunih.gov

In the case of this compound, the substituents at the ortho positions to the inter-ring bond are hydrogens. Theoretical studies on biphenyl itself show a dihedral angle of around 39 to 44 degrees. researchgate.net For substituted biphenyls and phenyl-pyridine systems, the dihedral angle can vary. For instance, in a related pyridine derivative, the dihedral angle between a pyridine ring and a substituted benzene (B151609) ring was found to be approximately 10-11°. nih.gov The exact value for the title compound would be a balance between the steric repulsion of the ortho-hydrogens and the electronic effects favoring co-planarity for extended π-conjugation. It is expected that the molecule will adopt a twisted conformation in the gas phase and in solution, while in the solid state, crystal packing forces can lead to a more planar or a more twisted conformation.

ParameterPredicted Value/RangeBasis of Prediction
Dihedral Angle (Pyridine-Phenyl)10° - 45°Analogy with biphenyl and substituted biaryl systems. westmont.eduresearchgate.netnih.gov

Advanced Analytical Techniques for Compound Purity and Integrity

The assessment of purity and structural integrity of this compound would rely on standard chromatographic techniques, namely HPLC and GC-MS.

A reversed-phase HPLC method would be the standard approach for determining the purity of this compound. A typical setup would involve a C18 stationary phase, which is effective for the separation of aromatic and moderately polar compounds.

The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. The gradient elution would be necessary to ensure the separation of the main compound from any potential impurities, which might have different polarities. Detection would most likely be performed using a Diode Array Detector (DAD) or a UV detector, set at a wavelength where the aromatic rings of the compound exhibit strong absorbance.

ParameterTypical ConditionRationale
Column C18 (Reversed-Phase)Good retention and separation for aromatic esters.
Mobile Phase Acetonitrile/Water or Methanol/Water (Gradient)To elute compounds with a range of polarities.
Detection Diode Array Detector (DAD) or UVStrong UV absorbance due to aromatic rings.
Flow Rate 0.8 - 1.2 mL/minStandard flow rate for analytical HPLC.
Injection Volume 5 - 20 µLTypical injection volume for analytical HPLC.

GC-MS is another powerful technique for the analysis of this compound, providing both separation and structural information. The compound is expected to be sufficiently volatile and thermally stable for GC analysis.

A common stationary phase for the analysis of pyridine derivatives is a 5% phenyl-polymethylsiloxane (e.g., HP-5ms). mdpi.com The sample would be injected into a heated inlet, where it is vaporized and then carried by an inert gas (e.g., helium) through the capillary column. The temperature of the column would be programmed to increase over time to ensure the separation of components based on their boiling points and interactions with the stationary phase.

The eluting compounds would then enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting mass spectrum, showing the fragmentation pattern of the molecule, would provide a fingerprint for identification and confirmation of the structure. The molecular ion peak would confirm the molecular weight of the compound.

ParameterTypical ConditionRationale
Column 5% Phenyl-polymethylsiloxane (e.g., HP-5ms)Standard, robust column for a wide range of organic compounds, including pyridine derivatives. mdpi.com
Carrier Gas HeliumInert carrier gas for GC.
Inlet Temperature 250 - 280 °CTo ensure complete vaporization of the sample.
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)To separate compounds with different boiling points.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method for GC-MS.
Detector Quadrupole or Time-of-Flight (TOF) Mass AnalyzerTo separate and detect ions based on their mass-to-charge ratio.

Theoretical and Computational Chemistry Studies on Methyl 5 3 Chloro 5 Fluorophenyl Nicotinate

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. nih.govnih.gov This method is used to determine the optimized geometry of a molecule, which corresponds to its lowest energy state. The process involves calculating the electron density to derive the molecule's energy, and then systematically adjusting the positions of the atoms until a minimum energy conformation is found. researchgate.netnih.gov For Methyl 5-(3-chloro-5-fluorophenyl)nicotinate, a DFT calculation would yield precise bond lengths, bond angles, and dihedral angles, providing a detailed 3D structure. These theoretically determined parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.govresearchgate.net

Hypothetical Optimized Geometric Parameters for this compound This table is illustrative and does not represent actual calculated data.

Parameter Bond/Angle Value (Å/°)
Bond Length C-Cl 1.74
Bond Length C-F 1.35
Bond Length C=O 1.21
Bond Length C-O 1.34
Bond Angle Cl-C-C 119.5
Bond Angle F-C-C 118.9

The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to describe the distribution of electrons around the atoms. nih.gov The selection of a basis set is a critical step; larger, more complex basis sets generally provide more accurate results but at a higher computational cost. nih.gov

Commonly used basis sets include Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). For a molecule like this compound, which contains atoms with lone pairs and is part of a conjugated system, it is crucial to include polarization functions (e.g., 'd' and 'p' in 6-31G(d,p)) and potentially diffuse functions to accurately model the electron distribution. nih.gov Validation involves ensuring that the chosen basis set is adequate for the property being calculated, often by comparing results with a larger basis set to check for convergence. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more reactive. malayajournal.org For this compound, FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Hypothetical Frontier Orbital Energies for this compound This table is illustrative and does not represent actual calculated data.

Orbital Energy (eV)
HOMO -6.85
LUMO -1.72

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. malayajournal.orgnih.gov It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. nih.gov

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These are the most likely sites for electrophilic attack. In this compound, these areas would likely be concentrated around the electronegative oxygen, nitrogen, fluorine, and chlorine atoms.

Blue regions denote positive electrostatic potential, representing electron-deficient areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms. nih.gov

Green regions represent neutral or near-zero potential.

The MEP surface provides a comprehensive picture of the molecule's size, shape, and charge distribution, offering insights into how it will interact with other molecules and predicting sites for hydrogen bonding and other non-covalent interactions. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of classic Lewis structures, such as bonds, lone pairs, and core orbitals. wisc.eduwisc.edu This method localizes orbitals to describe electron density distribution and analyze charge transfer interactions within the molecule.

Hypothetical NBO Donor-Acceptor Interactions for this compound This table is illustrative and does not represent actual calculated data.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) N π*(C-C) 5.2
LP(2) O σ*(C-C) 2.8

Calculation of Chemical Reactivity Descriptors

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors arise from conceptual DFT and provide a quantitative basis for chemical intuition.

Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released when an electron is added.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It is a measure of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). This index quantifies the ability of a molecule to accept electrons. nih.gov

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Hypothetical Chemical Reactivity Descriptors for this compound This table is illustrative and does not represent actual calculated data.

Descriptor Value (eV)
Ionization Potential (I) 6.85
Electron Affinity (A) 1.72
Electronegativity (χ) 4.285
Chemical Hardness (η) 2.565

No Publicly Available Research Found for Theoretical and Computational Studies on this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that there are no publicly available theoretical and computational chemistry studies specifically focused on the compound This compound .

The performed searches yielded information on related but distinct chemical structures, such as other isomers or compounds with similar functional groups. However, due to the precise and exclusive focus of the requested article on "this compound," this tangential information cannot be used to generate the specified content.

Therefore, the detailed article with data tables on the theoretical and computational chemistry of this compound, as outlined in the user's request, cannot be produced at this time due to the lack of specific scientific research on this compound.

Solvent Effects on Electronic and Spectroscopic Properties

Continuum Solvation Models

In the absence of specific studies on this compound, it is anticipated that continuum solvation models such as the Polarizable Continuum Model (PCM) would be employed to understand its behavior in different solvents. These models are computationally efficient for estimating the influence of a solvent on the conformational stability and electronic properties of a molecule. The choice of the model (e.g., IEF-PCM, C-PCM) and the level of theory (e.g., Density Functional Theory with a suitable basis set) would be critical in obtaining accurate results. The results would typically be presented in a data table showing the calculated free energy of solvation in various solvents.

Table 1: Illustrative Data from a Hypothetical Continuum Solvation Study (Note: This data is for illustrative purposes only and does not represent actual calculated values for this compound)

Solvent Dielectric Constant (ε) Calculated Solvation Free Energy (kcal/mol)
Water 78.39 -8.5
Ethanol 24.55 -6.2
Chloroform 4.81 -3.1

Explicit Solvent Interaction Studies

To gain a more detailed understanding of the specific interactions between this compound and solvent molecules, explicit solvent interaction studies would be necessary. This would involve quantum chemical calculations on a supermolecule consisting of the solute and a number of solvent molecules in the first solvation shell. These studies would help in identifying and quantifying hydrogen bonding and other non-covalent interactions. The binding energies and geometric parameters of these interactions would be key outputs.

Solvatochromic Studies

Theoretical solvatochromic studies of this compound would involve calculating its electronic absorption spectra in different solvents using Time-Dependent Density Functional Theory (TD-DFT). By correlating the calculated shifts in the absorption maxima with the solvent polarity functions, one could predict and understand the solvatochromic behavior of the molecule. This would provide insights into the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of this compound would be essential to identify its most stable conformers. This would typically be achieved by performing a systematic scan of the potential energy surface by rotating the single bonds. The resulting energy landscape would reveal the global minimum and other low-energy conformers. The relative energies, dihedral angles, and Boltzmann populations of these conformers at a given temperature would be calculated and presented.

Nonlinear Optical (NLO) Properties Calculation and Prediction

The nonlinear optical (NLO) properties of this compound could be predicted using quantum chemical calculations. The first hyperpolarizability (β) is a key parameter for second-order NLO materials. Calculations would be performed using methods such as DFT with appropriate long-range corrected functionals. The results would be compared with that of known NLO materials to assess the potential of this compound for NLO applications.

Table 2: Illustrative Calculated NLO Properties (Note: This data is for illustrative purposes only and does not represent actual calculated values for this compound)

Property Calculated Value (a.u.)
Dipole Moment (μ) 3.5
Average Polarizability (α) 150

Quantitative Structure-Property Relationship (QSPR) Studies (Non-Biological Parameters)

Quantitative Structure-Property Relationship (QSPR) studies for non-biological parameters of this compound would involve developing mathematical models that correlate its structural features (descriptors) with its physicochemical properties. These properties could include boiling point, melting point, or solubility. A range of molecular descriptors (e.g., topological, electronic, and constitutional) would be calculated, and statistical methods like multiple linear regression would be used to build the QSPR model. The predictive power of the model would be validated using statistical metrics.

Chemical Reactivity and Transformations of Methyl 5 3 Chloro 5 Fluorophenyl Nicotinate

Functional Group Interconversions and Derivatization

The methyl ester group of Methyl 5-(3-chloro-5-fluorophenyl)nicotinate is a primary site for functional group interconversions. Standard organic synthesis methods can be employed to transform the ester into a variety of other functional groups, thereby creating a family of related derivatives.

One of the most common transformations is the conversion of the methyl ester to an amide. This can be achieved by reacting the compound with an amine in the presence of a suitable catalyst or by first converting the ester to a more reactive acyl chloride. The resulting amides can have a wide range of properties depending on the nature of the amine used.

Another key interconversion is the reduction of the ester to a primary alcohol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH4). The resulting (5-(3-chloro-5-fluorophenyl)pyridin-3-yl)methanol can serve as a precursor for further derivatization, for instance, through oxidation to the corresponding aldehyde or conversion of the hydroxyl group to a leaving group for nucleophilic substitution reactions.

The following table summarizes some of the key functional group interconversions starting from this compound:

Starting MaterialReagent(s)ProductFunctional Group Transformation
This compoundAmine (R-NH2)N-substituted 5-(3-chloro-5-fluorophenyl)nicotinamideEster to Amide
This compoundLithium Aluminum Hydride (LiAlH4)(5-(3-chloro-5-fluorophenyl)pyridin-3-yl)methanolEster to Primary Alcohol
(5-(3-chloro-5-fluorophenyl)pyridin-3-yl)methanolOxidizing Agent (e.g., PCC)5-(3-chloro-5-fluorophenyl)nicotinaldehydePrimary Alcohol to Aldehyde

Hydrolysis of the Ester Group

The methyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid, 5-(3-chloro-5-fluorophenyl)nicotinic acid. This reaction can be catalyzed by either acid or base.

Under basic conditions, such as treatment with sodium hydroxide, the reaction proceeds via a saponification mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture protonates the carboxylate to give the free carboxylic acid.

Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is formed. A study on the stability of methylnicotinate in aqueous solution showed that it slowly hydrolyzes to nicotinic acid at a rate of approximately 0.5% per year when stored at 4°C. nih.govnih.gov While this study was on the parent methylnicotinate, it provides an indication of the general hydrolytic stability of this class of compounds.

Reactions at the Pyridine (B92270) Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it nucleophilic and susceptible to reactions with electrophiles.

One common reaction is N-oxidation, which can be achieved using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. This reaction forms the corresponding pyridine N-oxide derivative. The introduction of the N-oxide functionality can significantly alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

Another important reaction is quaternization, where the pyridine nitrogen acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. These salts are ionic compounds and have different solubility and biological activity profiles compared to the parent molecule.

Modifications of the Phenyl Ring

The 3-chloro-5-fluorophenyl ring offers several possibilities for modification, primarily through substitution reactions. The existing chlorine and fluorine atoms are deactivating, ortho-para directing groups for electrophilic aromatic substitution. However, the pyridine ring itself is an electron-withdrawing group, which further deactivates the phenyl ring towards electrophilic attack. Therefore, forcing conditions would likely be required for reactions such as nitration or further halogenation.

A more synthetically useful approach for modifying the phenyl ring is through transition metal-catalyzed cross-coupling reactions. The chlorine atom can potentially be replaced by other functional groups using reactions like the Suzuki coupling (with boronic acids), Buchwald-Hartwig amination (with amines), or Sonogashira coupling (with terminal alkynes). These reactions would allow for the introduction of a wide variety of substituents at the 3-position of the phenyl ring, leading to a diverse range of derivatives. For these reactions to be selective for the chloro-substituent, the reactivity of the C-Cl bond would need to be greater than that of the C-F bond under the chosen reaction conditions.

Anion Exchange Processes

While not a direct reaction of the neutral this compound molecule itself, its derivatives, particularly the quaternary ammonium salts formed by reaction at the pyridine nitrogen, can undergo anion exchange processes. In these processes, the counter-ion associated with the positively charged pyridinium nitrogen is exchanged for a different anion. This can be achieved by treating the quaternary salt with a solution containing a high concentration of the desired new anion. The properties of the resulting salt, such as its solubility and stability, can be significantly influenced by the nature of the counter-anion.

Stability and Degradation Pathways (Chemical Context)

The stability of this compound is a crucial aspect of its chemical profile. Degradation can occur through various pathways, influenced by factors such as temperature, light, and the presence of other chemical species.

The degradation of pyridine and its derivatives can be initiated by photochemical transformations. tandfonline.com UV photolysis can lead to the breakdown of the pyridine ring. nih.gov In the environment, both abiotic and biotic processes contribute to the degradation of pyridines. tandfonline.com For fluorinated and chlorinated aromatic compounds, degradation can be challenging due to the strength of the carbon-halogen bonds. However, microbial degradation pathways exist for some of these compounds. researchgate.net For instance, the degradation of chlorinated polyfluoroalkyl substances can be initiated by reductive dechlorination. chemrxiv.orgresearchgate.net

Photochemical Stability

The photochemical stability of this compound is a critical parameter in determining its environmental fate and potential applications. The compound's structure, which incorporates a pyridine ring, a phenyl ring with chloro and fluoro substituents, and a methyl ester group, suggests a potential for complex photochemical behavior. Aromatic compounds, in general, are known to absorb ultraviolet (UV) radiation, which can lead to a variety of photochemical reactions, including photodegradation.

To provide a comprehensive understanding of the photochemical stability of this compound, further experimental studies are required. These studies would ideally involve irradiation of the compound with simulated solar light or specific UV wavelengths and subsequent analysis of the degradation products and quantum yield. Such data would be invaluable for predicting the compound's persistence in the environment and for developing handling and storage protocols that minimize photodegradation.

Table 1: Potential Photochemical Reactions of this compound

MoietyPotential Photochemical ReactionPotential Products
Pyridine RingPhototranspositionIsomeric forms of the parent compound
3-chloro-5-fluorophenyl RingPhotodehalogenationDechlorinated and/or defluorinated derivatives, radical species
Methyl Nicotinate (B505614)PhotodegradationComplex mixture of smaller molecules

Hydrolytic Stability

The hydrolytic stability of this compound is a key factor in its persistence in aqueous environments and its potential for biotransformation. As an ester, this compound is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the ester bond, yielding the corresponding carboxylic acid (5-(3-chloro-5-fluorophenyl)nicotinic acid) and methanol. This reaction can be catalyzed by either acid or base.

The rate of hydrolysis is significantly influenced by the pH of the solution. Generally, ester hydrolysis is slow at neutral pH and is accelerated under both acidic and basic conditions. The presence of the electron-withdrawing chloro and fluoro substituents on the phenyl ring is expected to influence the electronic properties of the ester group, thereby affecting its susceptibility to hydrolysis. Specifically, these substituents can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.

Studies on related compounds, such as benzyl nicotinate, have demonstrated that the degradation follows pseudo-first-order kinetics and is catalyzed by hydroxide ions. nih.gov The rate of hydrolysis increases significantly with an increase in pH. nih.gov A similar pH-dependent hydrolysis profile is anticipated for this compound.

Furthermore, research on fluorinated esters has shown that the presence of fluorine atoms can significantly increase the rate of hydrolysis. This is attributed to the strong electron-withdrawing nature of fluorine, which further enhances the electrophilicity of the carbonyl carbon. nih.gov Therefore, it is plausible that the hydrolytic stability of this compound is lower compared to its non-fluorinated analogs.

To quantify the hydrolytic stability, detailed kinetic studies are necessary. Such studies would involve measuring the rate of disappearance of the parent compound and the appearance of its hydrolysis products at various pH values and temperatures. The results would be used to determine the rate constants and half-life of the compound under different conditions.

Table 2: Predicted Hydrolytic Degradation of this compound

ConditionExpected Rate of HydrolysisPrimary Degradation Products
Acidic (pH < 7)Catalyzed, moderate to high5-(3-chloro-5-fluorophenyl)nicotinic acid, Methanol
Neutral (pH = 7)Slow5-(3-chloro-5-fluorophenyl)nicotinic acid, Methanol
Basic (pH > 7)Catalyzed, rapid5-(3-chloro-5-fluorophenyl)nicotinate salt, Methanol

Methyl 5 3 Chloro 5 Fluorophenyl Nicotinate As a Synthetic Building Block and for Advanced Chemical Applications

Role as an Intermediate in Multi-Step Organic Synthesis

Methyl 5-(3-chloro-5-fluorophenyl)nicotinate is a key synthetic intermediate, valued for its pre-functionalized structure that allows chemists to construct intricate molecular designs efficiently. Its utility stems from the stable bi-aryl core and the reactive ester group, which serve as handles for further chemical transformations.

Precursor for Complex Heterocyclic Architectures

The structure of this compound is an ideal starting point for the synthesis of larger, more complex heterocyclic systems. The field of medicinal chemistry frequently utilizes such building blocks to create novel therapeutic agents. The 3-chloro-5-fluorophenyl group, in particular, is a feature found in molecules developed as potent and selective biological agonists. nih.gov

The methyl nicotinate (B505614) portion of the molecule offers several pathways for elaboration:

Amidation: The methyl ester can be readily converted into a wide range of amides by reacting it with primary or secondary amines. This reaction is fundamental in creating peptide linkages or introducing new functional groups.

Hydrolysis and Peptide Coupling: Saponification of the ester yields the corresponding carboxylic acid, 5-(3-chloro-5-fluorophenyl)nicotinic acid. This acid can then be coupled with amines or amino acids using standard peptide coupling reagents to form more elaborate amide structures.

Reduction: The ester can be reduced to a primary alcohol, affording [5-(3-chloro-5-fluorophenyl)pyridin-3-yl]methanol. This transformation opens up further synthetic possibilities, such as ether formation or conversion of the alcohol to a leaving group for nucleophilic substitution reactions.

Hydrazide Formation: Reaction with hydrazine (B178648) leads to the formation of the corresponding hydrazide, a versatile intermediate for constructing other heterocyclic rings like pyrazoles or oxadiazoles.

These transformations allow chemists to append new ring systems and functional groups onto the core structure, leading to the generation of diverse libraries of complex heterocyclic compounds for biological screening and other applications.

Building Block for Pyridine-Containing Scaffolds

Pyridine (B92270) and its derivatives are among the most important heterocyclic scaffolds in drug discovery, present in a vast number of natural products and FDA-approved pharmaceuticals. nih.govresearchgate.net The inclusion of a pyridine ring in a molecule can significantly enhance its pharmacological profile, improving properties such as biochemical potency, metabolic stability, and cell permeability. nih.gov

This compound serves as a pre-constructed, advanced building block that provides the entire substituted 5-phenylnicotinate scaffold in a single step. The general class of 5-arylnicotinates is typically prepared through cross-coupling reactions, such as the Suzuki coupling, which links a boronic acid with a bromonicotinate. lookchem.com By using the title compound, synthetic chemists can bypass these initial steps and directly incorporate the desired 5-(3-chloro-5-fluorophenyl)pyridine moiety into their target molecules. This is particularly advantageous in the synthesis of compounds where this specific substitution pattern is crucial for biological activity, such as in the development of certain kinase inhibitors. nih.gov

Exploration in Materials Science and Engineering

Beyond its role in organic synthesis, the structural and electronic properties of this compound make it an interesting candidate for exploration in materials science, particularly in the fields of crystal engineering and non-linear optics.

Crystal Engineering Applications

Crystal engineering is the design and synthesis of solid-state structures with desired properties based on a thorough understanding of intermolecular interactions. ias.ac.in While a specific crystal structure for this compound is not publicly documented, its molecular features suggest a strong potential for controlled self-assembly in the solid state.

The molecule possesses several functional groups capable of participating in a variety of non-covalent interactions that govern crystal packing:

Hydrogen Bonds: The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor.

Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with Lewis bases.

π-π Stacking: The two aromatic rings (pyridine and phenyl) can engage in π-π stacking interactions, which are crucial for organizing molecules in the solid state. researchgate.net

Weak C-H···O/N/F Interactions: The molecule has multiple C-H bonds that can act as weak hydrogen bond donors to the ester carbonyl oxygen, the pyridine nitrogen, or the fluorine atom. C-H···F interactions, in particular, can contribute significantly to the stabilization of crystal structures. ed.ac.uk

These varied interactions can be exploited to form predictable supramolecular synthons, which are robust structural motifs that can be used to assemble molecules into higher-order architectures like tapes, sheets, or complex three-dimensional networks. ias.ac.in The interplay of these different forces makes this compound a promising target for studies in co-crystallization and polymorphism.

Table 1: Potential Intermolecular Interactions for Crystal Engineering

Interaction TypeParticipating GroupsPotential Role in Crystal Packing
Hydrogen BondingPyridine Nitrogen (Acceptor), Ester Carbonyl (Acceptor)Directional control, formation of chains and networks
Halogen BondingChlorine Atom (Donor)Directional control, linking molecules
π-π StackingPhenyl and Pyridine RingsFormation of columnar stacks or herringbone patterns
C-H···F InteractionsAromatic C-H bonds and Fluorine AtomStabilization of the overall crystal lattice

Potential for Non-Linear Optical (NLO) Materials

Organic materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including laser technology and optical data processing. rsc.org A key requirement for second- and third-order NLO activity is a molecule with a π-conjugated system, often featuring electron-donating and electron-accepting groups (a D-π-A structure) that facilitate intramolecular charge transfer (ICT). researchgate.net

This compound possesses a π-conjugated bi-aryl system. The pyridine ring is inherently electron-deficient (an acceptor). The electronic nature of the 3-chloro-5-fluorophenyl ring is also electron-withdrawing, creating a complex electronic landscape across the molecule. The presence of heteroatoms and halogens can modulate the electronic distribution and enhance polarizability. Organic molecules containing pyridine have been successfully incorporated into NLO-active materials. rsc.orgymerdigital.com

While experimental NLO data for this specific compound are not available, its structural characteristics merit investigation. Computational methods, such as Density Functional Theory (DFT), are commonly employed to predict NLO properties like the first hyperpolarizability (β), which is a measure of a molecule's potential for second-order NLO response. scribd.comresearchgate.net The combination of π-conjugation and polarized functional groups in this compound makes it a plausible candidate for further research in the field of NLO materials.

Table 2: Structural Features Relevant to NLO Potential

Structural FeatureDescriptionRelevance to NLO Properties
π-Conjugated SystemLinked phenyl and pyridine ringsAllows for electron delocalization, essential for NLO response.
Electron Acceptor GroupThe pyridine ring is electron-deficient.Contributes to the intramolecular charge transfer (ICT) character.
Halogen SubstituentsChlorine and Fluorine atomsInductively withdraw electrons, modulating the electronic properties and hyperpolarizability.
Asymmetric StructureThe molecule lacks a center of inversion.A prerequisite for second-order NLO effects in the bulk material.

Future Research Directions and Unexplored Chemical Facets

Development of Novel and Sustainable Synthetic Routes

The current synthesis of Methyl 5-(3-chloro-5-fluorophenyl)nicotinate and related compounds often relies on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps. Future research should prioritize the development of novel and sustainable synthetic routes that are more efficient, economical, and environmentally friendly.

One promising avenue is the application of green chemistry principles to the synthesis of pyridine (B92270) derivatives. tandfonline.comresearchgate.net This could involve the use of greener solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption. tandfonline.comresearchgate.net Methodologies such as microwave-assisted and ultrasound-assisted synthesis have already shown success in the efficient production of other functionalized pyridine compounds and could be adapted for the synthesis of this compound. researchgate.net

Furthermore, exploring biocatalysis presents an exciting opportunity for a more sustainable approach. Enzymes could be employed for specific transformations, offering high selectivity and milder reaction conditions compared to conventional chemical methods. The development of enzymatic pathways for the synthesis of nicotinamide (B372718) mononucleotide, a related pyridine derivative, showcases the potential of biocatalysis in this area.

Another key area for development is the use of flow chemistry . Continuous-flow microreactors can offer significant advantages over batch processes, including improved reaction control, enhanced safety, and easier scalability. The successful application of flow chemistry in the synthesis of nicotinamide derivatives suggests its potential for the efficient and sustainable production of this compound.

Finally, the exploration of one-pot multicomponent reactions could significantly streamline the synthesis by reducing the number of intermediate purification steps, thereby saving time, resources, and reducing waste. researchgate.net

Advanced Theoretical Modeling of Reactivity and Mechanisms

A deeper, theoretical understanding of the electronic structure and reactivity of this compound can accelerate the discovery of its new chemical transformations and applications. Advanced theoretical modeling techniques, such as Density Functional Theory (DFT) , can provide valuable insights into the molecule's properties. tandfonline.comias.ac.in

Future computational studies could focus on:

Mapping the Molecular Electrostatic Potential (MEP): This would help in predicting the sites most susceptible to electrophilic and nucleophilic attack, guiding the design of new reactions.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution would provide information about the molecule's reactivity, electronic transitions, and potential as an electronic material. tandfonline.com

Predicting Reaction Mechanisms: DFT calculations can be employed to elucidate the mechanisms of known and potential reactions, including transition state analysis, to optimize reaction conditions and predict the feasibility of new transformations.

Calculation of Spectroscopic Properties: Theoretical predictions of NMR, IR, and UV-Vis spectra can aid in the characterization of new derivatives and provide a deeper understanding of the molecule's electronic structure. tandfonline.com

By combining theoretical predictions with experimental work, a more rational and efficient approach to exploring the chemistry of this compound can be achieved.

Exploration of New Chemical Transformations and Derivatizations

The functional groups present in this compound—the pyridine ring, the chloro and fluoro substituents on the phenyl ring, and the methyl ester—offer multiple sites for further chemical transformations and derivatizations. A systematic exploration of these possibilities could lead to a diverse library of novel compounds with potentially interesting properties.

Future research in this area could include:

Functionalization of the Pyridine Ring: The pyridine ring can undergo various reactions, including C-H activation to introduce new substituents. rsc.org This could lead to the synthesis of novel analogs with altered electronic and steric properties.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other derivatives. belnauka.by These modifications could be used to tune the molecule's solubility, polarity, and biological activity.

Cross-Coupling Reactions: The chloro substituent on the phenyl ring could potentially be utilized in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce new aryl or amino groups.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring and the presence of activating substituents could allow for nucleophilic aromatic substitution reactions, leading to the introduction of various nucleophiles.

The derivatization of nicotinic acid and related compounds has been shown to yield molecules with a wide range of biological and chemical properties, suggesting that a similar exploration of this compound could be highly fruitful. ekb.egresearchgate.netresearchgate.netchemistryjournal.net

Investigation of Potential Non-Biological Applications in Chemistry and Materials Science

Beyond its role in medicinal chemistry, the structural features of this compound suggest its potential for applications in materials science and other areas of chemistry. The phenylpyridine scaffold is a key component in many advanced materials. alfa-chemistry.com

Future investigations could explore the following non-biological applications:

Organic Light-Emitting Diodes (OLEDs): Phenylpyridine derivatives are widely used as phosphorescent emitters in OLEDs. alfa-chemistry.comwikipedia.org The specific substitution pattern of this compound could lead to unique photophysical properties, making it a candidate for new OLED materials. alfa-chemistry.com

Organic Solar Cells (OSCs): The electron-deficient nature of the pyridine ring and the potential for π-π stacking make phenylpyridine derivatives interesting candidates for use as electron-transporting or light-harvesting materials in OSCs. alfa-chemistry.com

Sensors: The pyridine nitrogen atom can act as a binding site for metal ions, and modifications to the molecule could be designed to create selective and sensitive chemical sensors.

Functional Polymers: The molecule could be incorporated into polymers, either as a monomer or as a functional pendant group, to create materials with tailored electronic, optical, or thermal properties. The functionalization of carbon-based materials and other nanomaterials with organic molecules is a rapidly growing field. researchgate.netnih.govmdpi.com

The exploration of these non-biological applications would represent a significant expansion of the utility of this compound and could lead to the development of new and innovative materials.

Interactive Data Table: Potential Research Directions and Methodologies

Research AreaKey ObjectivesPotential Methodologies
Sustainable Synthesis Develop eco-friendly and efficient synthetic routes.Green chemistry, biocatalysis, flow chemistry, multicomponent reactions.
Theoretical Modeling Understand reactivity and predict new transformations.Density Functional Theory (DFT), MEP analysis, FMO analysis.
New Transformations Create a library of novel derivatives.C-H activation, ester modification, cross-coupling reactions, nucleophilic substitution.
Materials Science Explore applications in electronics and sensors.OLED fabrication, OSC device testing, polymer synthesis, sensor design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-(3-chloro-5-fluorophenyl)nicotinate, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via a two-step approach:

Suzuki-Miyaura Cross-Coupling : React methyl 5-bromonicotinate (or chloro analog) with (3-chloro-5-fluorophenyl)boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., DME/H₂O) at 80–100°C. Optimize molar ratios (1:1.2 aryl boronic acid:nicotinate) and base (e.g., Na₂CO₃) to improve yield .

Esterification : If starting from nicotinic acid, use methanol and concentrated H₂SO₄ as a catalyst under reflux. Monitor completion via TLC (silica gel, ethyl acetate/hexane eluent) .

  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) is recommended. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

  • Structural Confirmation :

  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃. Key signals include ester methyl group (~3.9 ppm, singlet) and aromatic protons (distinct splitting from chloro/fluoro substituents) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to confirm molecular ion ([M+H]⁺) and isotopic pattern matching chlorine/fluorine .
    • Purity Analysis :
  • HPLC : Use UV detection at 254 nm; retention time consistency vs. standards .
  • TLC : Rf comparison with authentic samples under identical conditions .

Q. What are the optimal storage conditions to maintain compound stability?

  • Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the ester moiety . Stability studies (via HPLC) should be conducted over 6–12 months to assess degradation (e.g., hydrolysis to nicotinic acid derivatives) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, F) influence the compound’s reactivity in nucleophilic acyl substitution?

  • Mechanistic Insight : The chloro and fluoro groups increase the electrophilicity of the carbonyl carbon via inductive effects, accelerating hydrolysis under basic conditions. Kinetic studies (pH 7–12, monitored by UV-Vis or LC-MS) can quantify rate constants. Compare with analogs (e.g., unsubstituted methyl nicotinate) to isolate substituent effects .
  • Experimental Design : Conduct pH-dependent stability assays (37°C, buffered solutions) and identify degradation products (e.g., nicotinic acid via LC-MS) .

Q. What strategies enable regioselective functionalization of the pyridine ring for derivatization?

  • Directed Ortho-Metalation : Use a Lewis acid (e.g., LDA) with the ester as a directing group to introduce substituents at the 2- or 4-positions. Quench with electrophiles (e.g., DMF for formylation) .
  • Cross-Coupling : Employ Buchwald-Hartwig amination or Ullmann coupling for C–N bond formation at the 5-position. Screen catalysts (e.g., CuI/Pd₂(dba)₃) and ligands (e.g., Xantphos) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to nicotinic acetylcholine receptors or cytochrome P450 enzymes. Validate with MD simulations (AMBER/GROMACS) to assess binding stability .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC₅₀) to design analogs with enhanced potency .

Q. What experimental approaches resolve contradictions in reported reaction yields for analogs?

  • Troubleshooting Framework :

Catalyst Screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) in cross-coupling reactions.

Solvent Optimization : Test polar aprotic (DMF, DMSO) vs. ether (THF) solvents for solubility and reactivity.

In Situ Monitoring : Use ReactIR or GC-MS to detect intermediates (e.g., boronic ester formation) .

Safety and Methodological Considerations

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid ignition sources due to methanol byproducts .

Q. How can hydrolysis kinetics be quantitatively compared across physiological and experimental conditions?

  • In Vitro Assay : Use Franz diffusion cells with synthetic membranes to simulate skin penetration. Monitor hydrolysis via LC-MS in receptor fluid (PBS, pH 7.4) .
  • Kinetic Modeling : Apply first-order or Michaelis-Menten kinetics to compare rates in buffer vs. plasma .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.